molecular formula C19H21BBrFO3 B8209337 2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8209337
M. Wt: 407.1 g/mol
InChI Key: SNLLLQPCKOJWGG-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a benzyloxy group, a bromine atom, and a fluorine atom on a phenyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol, such as pinacol, under dehydrating conditions to form the boronic ester. The specific synthetic route may include:

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, substituted phenyl derivatives, and reduced phenyl compounds .

Scientific Research Applications

2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in reactions such as the Suzuki-Miyaura coupling, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the benzyloxy, bromine, and fluorine substituents.

    Pinacolborane: Another boronic ester used in similar coupling reactions but with different substituents.

    Benzyloxyphenylboronic Acid: Similar structure but without the bromine and fluorine atoms.

Uniqueness

2-(3-(Benzyloxy)-2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide specific reactivity and selectivity in chemical reactions. The presence of the benzyloxy, bromine, and fluorine groups allows for diverse functionalization and application in various fields .

Properties

IUPAC Name

2-(2-bromo-6-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(22)10-11-15(17(16)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLLQPCKOJWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BBrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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